molecular formula C14H13NO3 B1429505 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 1428139-52-9

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B1429505
CAS No.: 1428139-52-9
M. Wt: 243.26 g/mol
InChI Key: ZKZUFHIQIHTLTO-UHFFFAOYSA-N
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Description

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group and a quinoline moiety that is partially hydrogenated. The compound’s unique structure makes it of interest in various fields of scientific research, including organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinoline formation: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid.

    Coupling of the furan and quinoline rings: The final step involves coupling the furan ring with the quinoline moiety through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Quinoline-2,5-dione derivatives.

    Reduction: Fully hydrogenated quinoline derivatives.

    Substitution: Various substituted furan and quinoline derivatives.

Scientific Research Applications

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7,8-dihydroquinoline-2,5(1H,6H)-dione: Lacks the furan ring and methyl substitution.

    5-methyl-2-furyl-quinoline-2,5-dione: Lacks the hydrogenation of the quinoline ring.

Uniqueness

7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the combination of a methyl-substituted furan ring and a partially hydrogenated quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7-(5-methylfuran-2-yl)-1,6,7,8-tetrahydroquinoline-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-2-4-13(18-8)9-6-11-10(12(16)7-9)3-5-14(17)15-11/h2-5,9H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZUFHIQIHTLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC3=C(C=CC(=O)N3)C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 2
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 3
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 4
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 5
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione
Reactant of Route 6
7-(5-methyl-2-furyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

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